D-Myo-inositol 1,4-bis-phosphate potassium salt is a significant biochemical compound, primarily involved in cellular signaling processes. It is a derivative of myo-inositol, which is a six-carbon cyclic sugar alcohol. The compound is characterized by its phosphate groups attached to the inositol ring, influencing various biological functions.
This compound plays a crucial role in intracellular signaling pathways, particularly in the phosphoinositide signaling cascade, which is essential for various cellular processes such as proliferation, differentiation, and apoptosis.
D-Myo-inositol 1,4-bis-phosphate potassium salt can be sourced from various biological materials, including bovine brain tissue, where it is naturally present. It can also be synthesized chemically in laboratory settings. The classification of this compound falls under the category of inositol phosphates, which are known for their roles in cell signaling and metabolism.
The synthesis of D-Myo-inositol 1,4-bis-phosphate potassium salt involves several technical methodologies. Common approaches include:
The molecular structure of D-Myo-inositol 1,4-bis-phosphate potassium salt features a cyclohexane-like ring with hydroxyl groups and phosphate moieties attached.
The three-dimensional conformation of this compound is crucial for its interaction with various proteins and enzymes involved in signal transduction pathways.
D-Myo-inositol 1,4-bis-phosphate potassium salt participates in several chemical reactions:
D-Myo-inositol 1,4-bis-phosphate functions primarily as a second messenger within cells. Its mechanism involves:
Relevant data regarding its properties include:
D-Myo-inositol 1,4-bis-phosphate potassium salt has several scientific applications:
This compound's multifaceted role in biochemistry makes it an important subject for ongoing research into cellular processes and therapeutic interventions.
D-myo-Inositol 1,4-bisphosphate (Ins(1,4)P₂) is a central hub in eukaryotic inositol phosphate metabolism. Its generation occurs primarily through the hydrolysis of D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃), catalyzed by 5-phosphatases (EC 3.1.3.56). This reaction is a critical "off-switch" for calcium mobilization, as Ins(1,4,5)P₃ activates endoplasmic reticulum calcium channels [8] [10]. Conversely, inositol polyphosphate multikinase (IPMK) can phosphorylate Ins(1,4)P₂ to higher phosphates like Ins(1,4,5,6)P₄. This enzymatic duality positions Ins(1,4)P₂ at a metabolic crossroads, directing flux toward either signal termination (via dephosphorylation to free inositol) or complex polyphosphate synthesis [7] [10].
Table 1: Key Enzymes Regulating Ins(1,4)P₂ Metabolism
Enzyme | EC Number | Action on Ins(1,4)P₂ | Primary Function |
---|---|---|---|
Inositol Polyphosphate 1-Phosphatase | 3.1.3.57 | Hydrolysis to Ins(4)P | Signal termination, Inositol recycling |
5-Phosphatases (Type I) | 3.1.3.56 | Produces Ins(1,4)P₂ from Ins(1,4,5)P₃ | Calcium signal attenuation |
Inositol Phosphate Kinases (e.g., IPMK) | 2.7.1.158 | Phosphorylation to higher InsPs | Synthesis of signaling/trafficking molecules |
Inositol Monophosphatase | 3.1.3.25 | Downstream hydrolysis of Ins(4)P | Free inositol generation (Li⁺ sensitive) |
Phosphatases: The committed step in Ins(1,4)P₂ catabolism is hydrolysis by inositol-1,4-bisphosphate 1-phosphatase (EC 3.1.3.57), yielding D-myo-inositol 4-phosphate (Ins(4)P). This Mg²⁺-dependent enzyme exhibits high specificity and affinity (Km ~0.9 µM in rat liver) for Ins(1,4)P₂. Crucially, it is distinct from the Li⁺-sensitive inositol monophosphatase acting downstream on Ins(4)P [2] [5] [8].
Kinases: Ins(1,4)P₂ can be phosphorylated by inositol phosphate kinases. Notably, it serves as a precursor for Ins(1,3,4)P₃ synthesis via phosphorylation by ITPK1 (inositol-tetrakisphosphate 1-kinase), linking it to alternative signaling branches distinct from the canonical Ins(1,4,5)P₃ pathway [7] [10].
Ins(1,4)P₂ is an obligate intermediate in the phosphatidylinositol (PI) cycle. The cycle begins with receptor-stimulated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), generating Ins(1,4,5)P₃ and diacylglycerol (DAG). Ins(1,4,5)P₃ is rapidly dephosphorylated to Ins(1,4)P₂ by 5-phosphatases. Ins(1,4)P₂ is then sequentially dephosphorylated (Ins(4)P → free inositol) and recycled. Free inositol is reincorporated into membranes via CDP-DAG and PI synthase to regenerate phosphatidylinositol (PI), which is phosphorylated by PI 4-kinases and PIP 5-kinases to restore PIP₂ pools [1] [7] [8].
Enzymatic handling of Ins(1,4)P₂ shows significant tissue-specific variations:
Table 2: Comparative Ins(1,4)P₂ Metabolism in Rat Liver vs. Bovine Brain
Characteristic | Rat Liver | Bovine Brain |
---|---|---|
Primary Ins(1,4,5)P₃ 5-Phosphatase | Soluble, High-Affinity (Km 0.9 µM) | Membrane-Associated |
Ins(1,4)P₂ 1-Phosphatase | Highly Active, Purified (58 kDa) | Less Well Characterized |
Ins(1,4,5)P₃ 3-Kinase Activity | Lower | High (Generates Ins(1,3,4,5)P₄) |
Inositol Source | De novo synthesis + Uptake | Primarily Uptake (Limited de novo synthesis) |
Dominant IP₃ Receptor | Type III? (Widespread) | Type I (Highly enriched in cerebellum) |
Chemical Properties and Structure of D-Myo-Inositol 1,4-Bis-Phosphate Potassium Salt
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